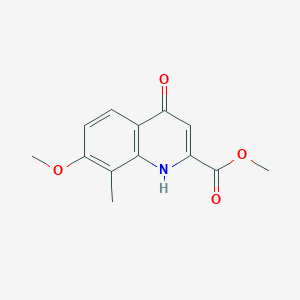

Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate

Description

Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate is a quinoline derivative featuring a hydroxyl group at position 4, a methoxy group at position 7, a methyl group at position 8, and a carboxylate ester at position 2 (Fig. 1). This compound serves as a critical intermediate in the synthesis of simeprevir, a hepatitis C virus (HCV) protease inhibitor . Its synthesis involves protecting the 4-hydroxyl group, constructing a thiazole ring from the ester group at position 2, and subsequent deprotection under acidic conditions . The structural complexity and functional group arrangement contribute to its role in medicinal chemistry, particularly in targeting protease enzymes.

Properties

IUPAC Name |

methyl 7-methoxy-8-methyl-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-7-11(17-2)5-4-8-10(15)6-9(13(16)18-3)14-12(7)8/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIDBMGSTFQIQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=CC2=O)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate typically involves the reaction of anthranilic acid derivatives with appropriate reagents under specific conditions . One common method involves the cyclization of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include quinoline derivatives with modified functional groups .

Scientific Research Applications

Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate is a quinoline derivative with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Quinoline compounds, in general, have demonstrated potential in anticancer drug development through various mechanisms of action .

Scientific Research Applications

- Chemistry this compound serves as a building block in synthesizing more complex quinoline derivatives.

- Biology This compound has potential as a probe for studying biological processes involving quinoline derivatives. Studies focus on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Medicine Ongoing research explores the potential of this compound as a therapeutic agent for various diseases.

- Industry It is utilized in developing new materials and as a precursor in synthesizing other valuable compounds.

Reactions of Quinoline Derivatives

| Reaction | Reagents and Conditions | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Quinoline-3-carboxylic acid derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Dihydroquinoline derivatives |

| Substitution | Amines, thiols, halides | Products with the ethoxy group replaced by other nucleophiles |

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by inhibiting key enzymes and interfering with cellular processes . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The unique substituent pattern of Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate distinguishes it from related compounds. Below is a comparative analysis:

Key Observations :

- Positional Isomerism : NHQ and OHQ differ only in the placement of the carboxylate group (positions 2 vs. 7), leading to distinct biological activities .

- Functional Group Impact: The nitro group in Methyl 4-hydroxy-8-nitroquinoline-2-carboxylate enhances electrophilicity, making it reactive in coupling or reduction reactions compared to the methyl group in the target compound .

- Steric and Electronic Effects : The tert-butylthio group in B11 introduces steric bulk and sulfur-based electron modulation, altering solubility and stability .

Biological Activity

Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate, a derivative of the 8-hydroxyquinoline (8-HQ) family, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including anticancer, antimicrobial, and antiviral activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with hydroxyl and methoxy substituents, contributing to its biological activity. The presence of these functional groups enhances its solubility and interaction with biological targets.

1. Anticancer Activity

Research has shown that derivatives of 8-HQ exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

The mechanism of action is believed to involve the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells. Additionally, some studies indicate that these compounds may interfere with tubulin polymerization, further contributing to their cytotoxic effects.

2. Antimicrobial Activity

This compound has demonstrated potent antimicrobial effects against various pathogens:

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 22 | |

| Klebsiella pneumoniae | 25 | |

| Staphylococcus aureus | 24 |

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents.

3. Antiviral Activity

The antiviral potential of this compound has also been explored. It has shown activity against various viral strains, including H5N1:

The data suggest that the compound's lipophilicity and electron-withdrawing substituents enhance its antiviral efficacy while maintaining low cytotoxicity.

Study on Structure-Activity Relationship (SAR)

A study focusing on the SAR of various substituted quinolines highlighted that modifications at specific positions significantly affect biological activity. For instance, the introduction of electron-withdrawing groups at the anilide ring improved both antiviral activity and reduced cytotoxicity, establishing a clear link between chemical structure and biological function .

Clinical Implications

Given its diverse pharmacological profile, this compound has potential applications in treating cancer and infectious diseases. Its ability to target multiple pathways makes it a promising candidate for further development in medicinal chemistry.

Q & A

Q. Q1. What are the standard synthetic routes for Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate, and how are intermediates validated?

Methodological Answer: The synthesis typically involves multi-step protocols, such as:

- Friedländer condensation for quinoline core formation, followed by selective methylation and carboxylation.

- Intermediate validation via HPLC (≥95% purity) and spectroscopic techniques (¹H/¹³C NMR, IR). For example, methoxy group introduction is confirmed by characteristic δ 3.8–4.0 ppm singlet in ¹H NMR .

- Critical step : Hydroxyl group protection using acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions during esterification .

Advanced Synthesis: Reaction Optimization

Q. Q2. How can researchers address low yields in the final esterification step of this compound?

Methodological Answer: Low yields often stem from:

- Steric hindrance : The 8-methyl group may impede nucleophilic attack. Solutions include using bulkier leaving groups (e.g., pentafluorophenyl esters) or microwave-assisted synthesis to enhance reaction kinetics .

- Catalyst selection : Transition-metal catalysts (e.g., PdCl₂(PPh₃)₂) improve coupling efficiency in methoxy-substituted intermediates .

- Byproduct analysis : LC-MS or GC-MS identifies competing hydrolysis pathways, guiding solvent optimization (e.g., anhydrous DMF over THF) .

Structural Characterization Challenges

Q. Q3. How are structural discrepancies resolved between computational models and experimental data (e.g., XRD vs. DFT)?

Methodological Answer:

- X-ray crystallography (e.g., as in ) provides definitive bond lengths/angles. Compare with DFT-optimized structures (B3LYP/6-31G* basis set) to identify torsional strain or solvation effects.

- Spectroscopic validation : Discrepancies in carbonyl stretching (IR ~1700 cm⁻¹) may indicate tautomeric forms or hydrogen bonding not captured computationally .

Pharmacological Activity Assay Design

Q. Q4. What in vitro assays are suitable for evaluating this compound’s antimalarial potential?

Methodological Answer:

- Plasmodium falciparum 3D7 strain IC₅₀ determination : Use SYBR Green I fluorescence assay with chloroquine as a positive control .

- Cytotoxicity screening : Parallel testing on HEK293 cells ensures selectivity (SI ≥10 is desirable).

- Mechanistic studies : Competitive binding assays with heme analogs (e.g., β-hematin inhibition) validate quinoline-target interactions .

Data Contradiction Analysis

Q. Q5. How to resolve conflicting bioactivity results across research groups?

Methodological Answer:

- Batch variability : Characterize compound purity (HPLC-MS) and confirm stereochemistry (CD spectroscopy) .

- Assay conditions : Compare pH (e.g., lysosomal pH vs. neutral), serum protein binding (e.g., albumin), and incubation times .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-lab variability in dose-response curves .

Stability and Degradation Studies

Q. Q6. What protocols ensure compound stability during long-term storage?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Identify decomposition thresholds (e.g., >150°C) .

- Light sensitivity : Store in amber vials under argon; monitor via UV-Vis for quinoline ring photodegradation .

- HPLC stability-indicating methods : Detect degradation products (e.g., hydrolyzed carboxylate) under accelerated conditions (40°C/75% RH) .

Advanced Analytical Techniques

Q. Q7. How to optimize HPLC conditions for separating closely related quinoline analogs?

Methodological Answer:

- Column selection : Use C18 with 3 μm particle size for high resolution.

- Mobile phase : Acetonitrile/0.1% formic acid (70:30 v/v) at 1.0 mL/min, adjusted to pH 3.0 to suppress carboxylate ionization .

- Detection : Diode-array detector (DAD) at 254 nm for quinoline backbone; confirm peak identity with spiked standards .

Safety and Waste Management

Q. Q8. What PPE and waste protocols are mandated for handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.